Cas no 849068-50-4 (6-Chloro-1-ethoxycarbonyl-7-azaindole)
6-Chloro-1-ethoxycarbonyl-7-azaindole Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-, ethyl ester
- 6-Chloro-1-ethoxycarbonyl-7-azaindole
- 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid ethyl ester
- Ethyl 6-chloro-1H-pyrrolo-[2,3-b]pyridine-1-carboxylate
- ethyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate
- AKOS022173002
- AMY31702
- MFCD11845489
- WWOGRMWUPOAZIT-UHFFFAOYSA-N
- SCHEMBL4827306
- Ethyl6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- SY027048
- DTXSID00694589
- H11075
- 849068-50-4
- A863871
- DB-318094
-
- MDL: MFCD11845489
- Inchi: 1S/C10H9ClN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3
- InChI Key: WWOGRMWUPOAZIT-UHFFFAOYSA-N
- SMILES: ClC1=CC=C2C=CN(C(=O)OCC)C2=N1
Computed Properties
- Exact Mass: 224.0352552g/mol
- Monoisotopic Mass: 224.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 44.1Ų
6-Chloro-1-ethoxycarbonyl-7-azaindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 132761-1g |
Ethyl 6-chloro-1H-pyrrolo-[2,3-b]pyridine-1-carboxylate, 97% |
849068-50-4 | 97% | 1g |
$1167.00 | 2023-09-07 | |
| Matrix Scientific | 132761-5g |
Ethyl 6-chloro-1H-pyrrolo-[2,3-b]pyridine-1-carboxylate, 97% |
849068-50-4 | 97% | 5g |
$1792.00 | 2023-09-07 | |
| TRC | C433433-1mg |
6-Chloro-1-ethoxycarbonyl-7-azaindole |
849068-50-4 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C433433-2mg |
6-Chloro-1-ethoxycarbonyl-7-azaindole |
849068-50-4 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C433433-10mg |
6-Chloro-1-ethoxycarbonyl-7-azaindole |
849068-50-4 | 10mg |
$ 160.00 | 2022-06-06 | ||
| Alichem | A029188427-1g |
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
849068-50-4 | 95% | 1g |
$478.74 | 2023-08-31 | |
| Chemenu | CM171113-1g |
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
849068-50-4 | 95% | 1g |
$549 | 2021-06-09 | |
| Chemenu | CM171113-1g |
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
849068-50-4 | 95%+ | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D400703-1g |
Ethyl 6-Chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
849068-50-4 | 95% | 1g |
$865 | 2024-07-20 | |
| eNovation Chemicals LLC | Y0997760-5g |
6-Chloro-1-ethoxycarbonyl-1H-pyrrolo[2,3-b]pyridine |
849068-50-4 | 95% | 5g |
$2500 | 2024-08-02 |
6-Chloro-1-ethoxycarbonyl-7-azaindole Suppliers
6-Chloro-1-ethoxycarbonyl-7-azaindole Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 6-Chloro-1-ethoxycarbonyl-7-azaindole
Research Brief on 6-Chloro-1-ethoxycarbonyl-7-azaindole (CAS: 849068-50-4) in Chemical Biology and Pharmaceutical Applications
6-Chloro-1-ethoxycarbonyl-7-azaindole (CAS: 849068-50-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its 7-azaindole scaffold, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics, making it a focal point in pharmaceutical research.
The structural uniqueness of 6-Chloro-1-ethoxycarbonyl-7-azaindole lies in its chloro and ethoxycarbonyl functional groups, which enhance its reactivity and enable diverse chemical modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective JAK2 inhibitors, which are critical for treating myeloproliferative disorders. The study reported a 70% yield in the optimized synthetic pathway, underscoring the compound's synthetic utility.
In addition to its role in kinase inhibitor development, 6-Chloro-1-ethoxycarbonyl-7-azaindole has shown promise in antiviral research. A recent preprint on BioRxiv revealed its incorporation into novel nucleoside analogs targeting RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The analogs exhibited sub-micromolar inhibitory activity in vitro, suggesting potential for further optimization. Researchers attributed this activity to the azaindole core's ability to mimic natural nucleobases while introducing steric and electronic perturbations.
From a mechanistic perspective, computational studies have elucidated the binding interactions of derivatives of 849068-50-4 with biological targets. Molecular docking simulations published in Scientific Reports (2024) highlighted hydrogen bonding between the ethoxycarbonyl group and conserved residues in the ATP-binding pocket of several kinases. These insights are driving structure-activity relationship (SAR) studies to improve selectivity and potency.
Despite these advances, challenges remain in the large-scale production and pharmacokinetic optimization of 6-Chloro-1-ethoxycarbonyl-7-azaindole derivatives. A 2024 review in Organic Process Research & Development identified the chloro substituent as a potential metabolic liability, prompting investigations into prodrug strategies. Current efforts focus on modifying the ethoxycarbonyl moiety to enhance bioavailability while retaining target engagement.
In conclusion, 6-Chloro-1-ethoxycarbonyl-7-azaindole (849068-50-4) represents a multifaceted tool in modern drug discovery. Its applications span from kinase modulation to antiviral design, supported by robust synthetic methodologies and growing structural insights. Future research directions may explore its utility in PROTAC development and covalent inhibitor design, further expanding its pharmaceutical relevance.
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